molecular formula C14H17N3O2S B2711716 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921885-94-1

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No. B2711716
CAS RN: 921885-94-1
M. Wt: 291.37
InChI Key: ZBOVGPGYIJQIMY-UHFFFAOYSA-N
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Description

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a member of the imidazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives to form coordination complexes with Co(II) and Cu(II). These complexes, through various hydrogen bonding interactions, demonstrated significant antioxidant activity. This suggests potential research applications of related compounds in developing novel antioxidant agents and studying their interaction with metals for therapeutic or industrial purposes (Chkirate et al., 2019).

Fluorescent Probes for Mercury Ion Detection

Shao et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives, demonstrating efficient fluorescent probing capabilities for mercury ions in both acetonitrile and buffered aqueous solutions. This highlights the potential application of structurally related imidazole compounds in environmental monitoring and the development of sensitive detection methods for heavy metals (Shao et al., 2011).

Heterocyclic Syntheses

Thiourea-acetamides have been utilized in various heterocyclic syntheses, producing a range of heterocycles efficiently. A study by Schmeyers & Kaupp (2002) highlighted the use of thioureido-acetamides in one-pot cascade reactions, indicating the versatility of related acetamide derivatives in synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Schmeyers & Kaupp, 2002).

Catalytic Performance in Organic Synthesis

A novel mixed-ligand Cu(II) Schiff base complex containing an imidazole moiety demonstrated catalytic efficiency in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. Ebrahimipour et al. (2018) explored its application in catalyzing electrophilic reactions, suggesting that imidazole-based acetamide compounds could serve as catalysts or ligands in organic synthesis, promoting the formation of complex organic structures with potential pharmacological properties (Ebrahimipour et al., 2018).

properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-3-2-4-11(5-10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOVGPGYIJQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

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